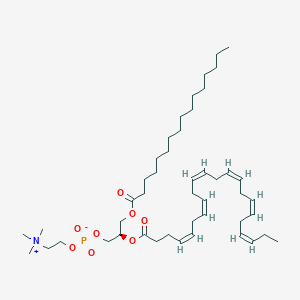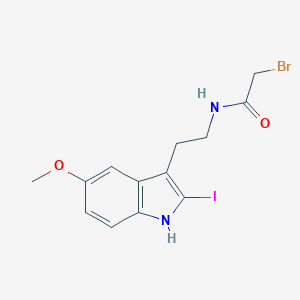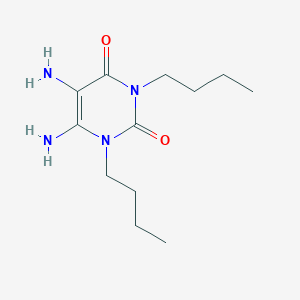
1,3-Dibutyl-5,6-diaminouracil
Overview
Description
1,3-Dibutyl-5,6-diaminouracil is a synthetic compound that belongs to the class of diaminopyrimidines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound contains a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring, which bears a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dibutyl-5,6-diaminouracil are currently unknown Given its structural similarity to other pyrimidones, it may potentially influence pathways involving these compounds
Biochemical Analysis
Biochemical Properties
1,3-Dibutyl-5,6-diaminouracil plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropyrimidine dehydrogenase, an enzyme involved in the catabolism of pyrimidine bases. This interaction is crucial as it influences the reduction of uracil and thymine to their respective dihydro forms . Additionally, this compound may interact with other pyrimidine-related enzymes, affecting their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in pyrimidine metabolism, thereby altering the cellular metabolic flux . Furthermore, this compound can impact cell signaling pathways related to cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with dihydropyrimidine dehydrogenase results in the inhibition of this enzyme, thereby affecting the catabolic pathway of pyrimidine bases . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase, influencing the catabolic pathway of pyrimidine bases . Additionally, this compound may affect the levels of metabolites involved in these pathways, thereby altering the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues . The distribution pattern of this compound is crucial for its biochemical efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s interaction with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-5,6-diaminouracil can be synthesized through the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxo ethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time . Another method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-5,6-diaminouracil undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The primary amine groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
Major products formed from these reactions include imines, amine derivatives, and substituted pyrimidines. These products have various applications in medicinal chemistry and materials science .
Scientific Research Applications
1,3-Dibutyl-5,6-diaminouracil has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of xanthine derivatives and other bioactive molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5,6-diaminouracil: Similar in structure but with methyl groups instead of butyl groups.
6-Amino-5-carboxamidouracil: Used as a precursor for xanthine derivatives.
8-Substituted xanthines: Derived from 5,6-diaminouracil and have various biological activities.
Uniqueness
1,3-Dibutyl-5,6-diaminouracil is unique due to its butyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWNKGXPRVBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440060 | |
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52998-23-9 | |
| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




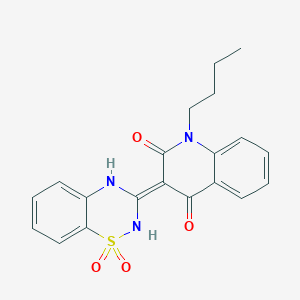


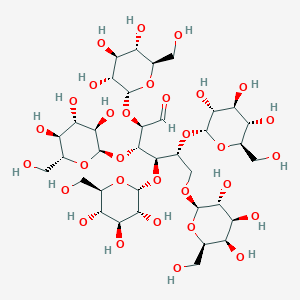
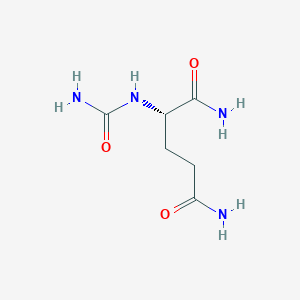



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
